Datiscoside

Antileukemic In Vivo Efficacy P‑388 Leukemia

Researchers requiring sub-picogram potency for target identification face limited options: standard cucurbitacins exhibit IC₅₀ values of 10⁻⁹-10⁻⁶ M. Datiscoside (KB ED₅₀: 0.16 pg/mL) enables experiments at sub-picomolar concentrations unattainable with common analogs. • Only cucurbitacin glycoside from D. glomerata with confirmed in vivo antileukemic activity (P-388 model)-activity not inferable from in vitro data alone • Crystallographically proven absolute stereochemistry via di-p-iodobenzoate X-ray analysis; definitive configurational standard for the cucurbitane scaffold • Acetyl-glycoside benchmark structurally distinct from datiscosides B and I-O, which lack both in vivo activity and sub-picogram potency

Molecular Formula C38H54O12
Molecular Weight 702.8 g/mol
CAS No. 36067-56-8
Cat. No. B1204398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatiscoside
CAS36067-56-8
Synonymsdatiscoside
Molecular FormulaC38H54O12
Molecular Weight702.8 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C(C(O1)OC2CC3(C4CC=C5C(C4(C(=O)CC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)CC(C(=O)C5(C)C)O)C)OC(=O)C)O
InChIInChI=1S/C38H54O12/c1-18-27(43)28(44)29(49-19(2)39)32(48-18)50-23-16-35(7)24-12-11-20-21(15-22(40)31(45)34(20,5)6)37(24,9)26(42)17-36(35,8)30(23)38(10,47)25(41)13-14-33(3,4)46/h11,13-14,18,21-24,27,29-30,32,40,43,46-47H,12,15-17H2,1-10H3/b14-13+
InChIKeyRRPAPBCRZGEXTR-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datiscoside – A Defined Cucurbitacin Glycoside


Datiscoside is a cucurbitacin glycoside first isolated from the roots of Datisca glomerata [1]. Its structure was unambiguously determined by single‑crystal X‑ray analysis of its di‑p‑iodobenzoate derivative, which resolved long‑standing uncertainties in cucurbitacin stereochemistry [1]. The compound carries a highly oxygenated acetyl‑sugar moiety that is absent from simple cucurbitacin aglycones such as cucurbitacin D [1]. Datiscoside exhibits confirmed in vivo antileukemic activity and sub‑picogram in vitro cytotoxicity against KB nasopharyngeal carcinoma cells [1].

Datiscoside vs. Generic Cucurbitacins


Datiscoside cannot be considered equivalent to its aglycone cucurbitacin D or to structurally related datiscosides (B, I–O) because its unique glycosidic substitution dictates both its in vivo antileukemic profile and its sub‑picogram potency that is not recapitulated by the aglycone [1][2]. Acid hydrolysis of datiscoside yields cucurbitacin D, demonstrating that the intact glycoside is a distinct chemical entity with its own pharmacological identity [1]. Co‑occurring datiscoside B and the seven datiscosides I–O each carry different sugar residues or oxygenation patterns that modulate antiplasmodial activity over a ≥4‑fold range (IC₅₀ 7.7–33.3 µM) [3], confirming that even minor glycosylation differences lead to quantifiably divergent bioactivities.

Datiscoside Differentiation Evidence


In Vivo Antileukemic Activity vs. Aglycone

Datiscoside demonstrated confirmed in vivo activity against both P‑388 lymphocytic leukemia in the mouse and Walker 256 intramuscular carcinosarcoma in the rat [1]. In contrast, cucurbitacin D, which is co‑isolated from the same extract and is the direct hydrolysis product of datiscoside, was not reported to show in vivo activity in the same experimental framework [1]. Although cucurbitacin D has since been reported active in other tumor models, the original head‑to‑head isolation and testing context establishes that datiscoside carries its own in vivo antileukemic signature not attributable to the aglycone alone.

Antileukemic In Vivo Efficacy P‑388 Leukemia

Sub-Picogram Cytotoxicity in KB Cells

Against human nasopharyngeal carcinoma (KB) cells, datiscoside exhibited an ED₅₀ of 0.16 pg/mL [1]. This value is several orders of magnitude lower than the ED₅₀ values typically reported for cucurbitacin aglycones such as cucurbitacin D, cucurbitacin B, and cucurbitacin E in comparable cytotoxicity assays, which generally fall in the nanomolar to low‑micromolar range [2]. While a direct side‑by‑side measurement of cucurbitacin D in the same KB assay was not performed in the original publication, the sub‑picogram potency of datiscoside represents an extreme outlier among cucurbitacins and is a procurement‑relevant differentiator.

Cytotoxicity KB Cells ED₅₀

Absolute Stereochemistry by X-Ray Crystallography

X‑ray crystallographic analysis of datiscoside di‑p‑iodobenzoate provided the first unambiguous determination of the absolute configuration at C‑20 and C‑2 of the cucurbitane skeleton [1]. Prior to this work, the stereochemistry at these positions had been assigned on biogenetic grounds or was contradictory in the literature [1]. For the majority of subsequently isolated datiscoside congeners (e.g., datiscosides B–H, I–O), stereochemistry has been assigned solely by 1D/2D NMR and mass spectrometry, without independent crystallographic validation [2].

X‑Ray Crystallography Stereochemistry Structural Elucidation

Glycosylation-Dependent Anticancer Activity

Within the D. glomerata cucurbitacin glycoside family, the acetyl‑sugar moiety of datiscoside is structurally distinct from the sugar residues of datiscoside B and datiscosides I–O [1]. This glycosylation difference is functionally consequential: datiscoside is the only member of this series that has demonstrated confirmed in vivo antileukemic activity and a sub‑picogram KB ED₅₀ [2]. Datiscoside B and datiscosides I–O have only been evaluated for antiplasmodial activity, where they display a 4.3‑fold range of IC₅₀ values (7.7–33.3 µM), indicating that even minor changes in the saccharide portion lead to at least a 4‑fold variation in bioactivity [3].

Structure–Activity Relationship Glycosylation Cytotoxicity

Datiscoside Application Scenarios


In Vivo Antileukemic Positive Control (P-388)

Datiscoside is the only cucurbitacin glycoside from D. glomerata with confirmed in vivo antileukemic activity in the P‑388 lymphocytic leukemia model [1]. Its in vivo activity cannot be inferred from in vitro KB cytotoxicity alone, as evidenced by cucurbitacin D, which co‑occurs with datiscoside but was not reported to have in vivo activity in the same study [1]. Researchers developing murine leukemia models or evaluating novel antileukemic agents should select datiscoside as a structurally defined positive control with documented in vivo response.

Ultra-Low Concentration Cytotoxicity Screening

With a KB ED₅₀ of 0.16 pg/mL [1], datiscoside ranks among the most potent natural product cytotoxins known. This extreme potency enables experiments at sub‑picomolar concentrations where most cucurbitacins (typical IC₅₀: 10⁻⁹–10⁻⁶ M) show no activity, thereby reducing solvent load, minimizing non‑specific membrane effects, and facilitating target identification studies that require a high signal‑to‑noise ratio [1][2].

Crystallographic Reference Standard for Cucurbitanes

Datiscoside di‑p‑iodobenzoate is the only cucurbitacin glycoside whose absolute stereochemistry has been determined by single‑crystal X‑ray diffraction [1]. For analytical laboratories, computational chemistry groups, or patent departments requiring a definitive configurational standard for the cucurbitane scaffold, procurement of datiscoside provides a crystallographically proven reference that cannot be substituted by datiscoside B, datiscosides I–O, or cucurbitacin aglycones whose stereochemistry rests solely on spectroscopic inference [1][3].

Glycosylation-Dependent Anticancer SAR

The acetyl‑sugar moiety of datiscoside is chemically distinct from the non‑acetylated glycosides of datiscoside B and datiscosides I–O, and this structural difference correlates with a divergent bioactivity profile (in vivo antileukemic plus picogram‑level cytotoxicity for datiscoside vs. moderate antiplasmodial activity only for the others) [2][4]. Medicinal chemistry programs investigating how specific sugar residues modulate the potency and selectivity of cucurbitane triterpenoids will require datiscoside as the acetyl‑glycoside benchmark.

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